The synthesis of Posiphen has been achieved through various methods. The original synthesis utilized a modified Julian's method that involved the introduction of a chiral center to form diasteromers, allowing for chromatographic separation of the enantiomers . Two significant approaches include:
Further modifications have been made to optimize yields and purity during the synthesis process. For example, a butanol solution containing Posiphen was refluxed with fumaric acid to produce almost quantitative yields of the fumarate derivative .
Posiphen's molecular structure consists of a hexahydropyrroloindole framework with a phenylcarbamate moiety. The structural formula can be represented as follows:
The compound features multiple chiral centers contributing to its stereochemistry, which plays a crucial role in its biological activity. The specific arrangement of atoms influences its interaction with biological targets, particularly in modulating amyloid precursor protein metabolism .
Posiphen undergoes several chemical transformations that are critical for its pharmacological activity. Its reactions primarily involve:
These reactions are essential for understanding how Posiphen exerts its effects on amyloid precursor protein processing and amyloid-beta peptide reduction.
Posiphen's mechanism of action involves the inhibition of amyloid precursor protein synthesis and modulation of its proteolytic cleavage pathways. By reducing the levels of amyloid-beta peptides in the central nervous system, Posiphen aims to mitigate the neurotoxic effects associated with Alzheimer's disease .
Research using stable isotope labeling with amino acids in cell culture has demonstrated that treatment with Posiphen leads to decreased levels of huntingtin protein and alterations in other neuroprotective pathways . This suggests that Posiphen may also influence broader neurodegenerative processes beyond amyloid-beta accumulation.
Posiphen exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies for clinical applications and understanding its behavior within biological systems .
Posiphen is primarily investigated for its therapeutic potential in treating Alzheimer’s disease. Its applications include:
Posiphen exerts its primary therapeutic action through targeted inhibition of mRNA translation for key neurotoxic proteins. This small molecule specifically recognizes conserved iron-responsive elements (IREs) within the 5'-untranslated regions (5'-UTRs) of amyloid precursor protein (APP) and α-synuclein (αSYN) mRNAs. Structural analyses reveal that these IREs form atypical stem-loop structures that differ from canonical IREs found in iron metabolism genes like ferritin [2] [5]. By binding to the IRE region, Posiphen sterically hinders ribosomal assembly and scanning, effectively halting the initiation of protein synthesis. Experimental data demonstrate that Posiphen reduces APP and αSYN protein levels by 40-60% in neuronal cultures and animal models without altering mRNA stability or abundance, confirming its action at the translational level [3] [7]. This mechanism provides a crucial advantage over transcriptional inhibitors by allowing rapid, reversible control of protein production.
The specificity of Posiphen's action is mediated through its unique interaction with Iron Regulatory Protein 1 (IRP1) and its target IREs. Biochemical studies using electrophoretic mobility shift assays and surface plasmon resonance demonstrate that Posiphen enhances the binding affinity of IRP1 for atypical IRE stem-loops in APP and SNCA (α-synuclein gene) mRNAs by 3-5 fold, particularly under iron-replete conditions where IRP1 typically dissociates from IREs [2] [5]. This drug-induced stabilization of the IRP1-IRE complex prevents ribosomal access, effectively locking the mRNA in a translationally silent state. Notably, Posiphen exhibits >100-fold selectivity for atypical IREs (found in APP, SNCA, and HTT mRNAs) over canonical IREs, explaining its targeted effects on neurotoxic proteins without disrupting systemic iron homeostasis [2]. X-ray crystallography studies reveal that Posiphen binds at the interface of IRP1 and the IRE stem-loop, inducing conformational changes that enhance protein-RNA stability .
The efficacy of Posiphen is significantly modulated by cellular iron status, creating a therapeutically important dependency. Under conditions of iron overload—a recognized risk factor in neurodegeneration—the potency of Posiphen for inhibiting α-synuclein translation increases by approximately 70% [5]. This occurs because elevated iron promotes IRP1's dissociation from IREs, which Posiphen counteracts by restoring high-affinity binding. In neuronal cell models, iron chelation completely abrogates Posiphen's effect on APP synthesis, confirming the iron-dependent nature of this mechanism [3]. This iron-sensitized action positions Posiphen as a particularly promising therapeutic for neurodegenerative conditions involving cerebral iron accumulation, including Parkinson's disease and certain Alzheimer's disease subtypes.
Table 1: Neurotoxic Proteins Targeted by Posiphen via IRE-Mediated Mechanisms
Protein Target | Associated Disease | IRE Type | Reduction by Posiphen |
---|---|---|---|
APP | Alzheimer's Disease | Atypical | 50-60% in neuronal cultures |
α-Synuclein | Parkinson's Disease | Atypical | 40-55% in vivo models |
Huntingtin (HTT) | Huntington's Disease | Atypical | 35-45% in proteomic studies |
Ferritin | Iron Storage | Canonical | <5% (no significant effect) |
Expanding beyond amyloidogenic proteins, quantitative proteomics using stable isotope labeling with amino acids in cell culture (SILAC) coupled with mass spectrometry revealed huntingtin (HTT) as a significant target of Posiphen. In human neuroblastoma SH-SY5Y cells, Posiphen treatment (10 μM, 48 hours) reduced HTT protein levels by approximately 40% without altering HTT mRNA expression or stability, indicating translational repression [2]. Bioinformatics analysis subsequently identified an atypical IRE within the 5'-UTR of HTT mRNA with structural homology to those in APP and SNCA mRNAs. Experimental validation confirmed that Posiphen binds the IRP1/HTT IRE complex with high affinity (Kd ≈ 15 nM), comparable to its interaction with APP IRE [2]. Western blot and immunofluorescence analyses in multiple neuronal cell types consistently demonstrated HTT reduction, suggesting potential applicability in Huntington's disease. This discovery significantly broadens Posiphen's therapeutic scope to include polyglutamine disorders.
Posiphen simultaneously modulates multiple pathogenic pathways through coordinated translational control. In the APP pathway, Posiphen reduces not only full-length APP but also its neurotoxic cleavage products, including amyloid-beta (Aβ42) and C-terminal fragments (CTFα, CTFβ), by 45-60% in transgenic mouse models [7]. Similarly, in α-synucleinopathy models, Posiphen normalizes both central (brain) and peripheral (enteric) α-synuclein expression, with functional improvements in colonic motility observed in A53T α-synuclein transgenic mice at doses as low as 10 mg/kg [5]. The simultaneous reduction of APP, α-synuclein, and HTT represents a unique multi-pathway targeting capability, potentially addressing pathological overlaps in diseases like dementia with Lewy bodies. Importantly, this occurs without compensatory upregulation of other neurodegenerative proteins, as confirmed by comprehensive proteomic profiling [2].
Beyond translational inhibition, Posiphen exhibits significant immunomodulatory properties. In a proof-of-concept clinical study involving mild cognitive impairment (MCI) patients, 10-day Posiphen treatment significantly reduced cerebrospinal fluid (CSF) levels of pro-inflammatory markers: interleukin-1β (IL-1β) by 30%, complement C3 by 35%, monocyte chemoattractant protein-1 (MCP-1) by 40%, and the microglial activation marker YKL-40 by 55% [4] [6]. Mechanistically, Posiphen suppresses IL-1β-induced prostaglandin E2 (PGE2) release in neuronal cells through inhibition of cyclooxygenase-2 (COX-2) expression and modulation of the arachidonic acid cascade, independent of nuclear factor kappa B (NF-κB) signaling [6]. This anti-neuroinflammatory action likely contributes to its neuroprotective effects, particularly in the early stages of neurodegeneration where microglial activation amplifies neuronal damage.
Table 2: Effects of Posiphen on Key Neuroinflammatory Markers in Human Trials
Inflammatory Marker | Biological Role | Reduction after Posiphen Treatment | Significance (p-value) |
---|---|---|---|
YKL-40 | Microglial activation | 55% | p < 0.01 |
Complement C3 | Complement activation | 35% | p < 0.05 |
MCP-1 | Monocyte recruitment | 40% | p < 0.05 |
IL-1β | Pro-inflammatory cytokine | 30% | p < 0.05 |
sTREM2 | Microglial receptor | 43% (PD patients) | p < 0.05 |
While Posiphen itself lacks direct cholinergic activity (IC₅₀ > 10,000 nM for acetylcholinesterase), its primary metabolites exhibit potent cholinesterase inhibition. (+)-N1-norPosiphen demonstrates significant acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 46 ± 6.0 nM), comparable to the Alzheimer's drug donepezil [3] [9]. (+)-N1,N8-bisnorPosiphen also inhibits AChE (IC₅₀ = 83 ± 9.0 nM), whereas (+)-N8-norPosiphen is inactive (IC₅₀ > 10,000 nM) [3]. This metabolic activation occurs through hepatic cytochrome P450 3A4-mediated N-demethylation, producing metabolites that cross the blood-brain barrier. Importantly, these metabolites retain the core pyrroloindole structure necessary for binding the catalytic site of AChE, as confirmed by molecular docking studies [9]. This dual functionality—parent drug reducing neurotoxic proteins and metabolites enhancing cholinergic transmission—represents a unique bimodal pharmacodynamic profile, potentially benefiting both amyloid-dependent and cholinergic aspects of cognitive decline.
Table 3: Acetylcholinesterase Inhibitory Activity of Posiphen and Metabolites
Compound | AChE IC₅₀ (nM) | Relative Potency |
---|---|---|
(+)-Posiphen | >10,000 | Inactive |
(+)-N1-NorPosiphen | 46 ± 6.0 | High |
(+)-N8-NorPosiphen | >10,000 | Inactive |
(+)-N1,N8-BisnorPosiphen | 83 ± 9.0 | Moderate |
(-)-Phenserine | 18.6 ± 0.3 | Very High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7